REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:12]([O-])([O-])OCC>>[S:8]1(=[O:9])(=[O:10])[C:7]2[CH:6]=[CH:5][CH:4]=[N:3][C:2]=2[NH:1][CH:12]=[N:11]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1S(=O)(=O)N
|
Name
|
ethyl orthoformate
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystalline precipitate obtained
|
Type
|
CUSTOM
|
Details
|
is collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
|
Smiles
|
S1(N=CNC2=C1C=CC=N2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |